N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[15-(biotinamido)-4,7,10,13-tetraoxa-pentadecanoyl]-L-lysine
Description
This compound is a specialized lysine derivative designed for solid-phase peptide synthesis (SPPS). Key features include:
- N-alpha-Fmoc protection: Ensures orthogonal deprotection during SPPS using piperidine .
- N-epsilon modification: A 15-atom spacer containing a biotinamido group linked via a 4,7,10,13-tetraoxa-pentadecanoyl (PEG-like) chain. This structure enhances solubility and enables biotin-avidin interactions for applications in affinity tagging, diagnostics, and targeted drug delivery .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34-,35?,36?,39?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYHBAKBBQCIDX-KQICPCTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59N5O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. Subsequent steps involve the attachment of the biotin moiety through a linker, often using activated esters or carbodiimides to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biotin moiety.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at various positions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation products might include biotin derivatives with altered oxidation states.
Reduction products could involve the reduction of the biotin moiety or other functional groups.
Substitution products would depend on the specific nucleophiles or electrophiles used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein interactions and enzyme assays.
Medicine: Potential use in drug delivery systems and diagnostic tools.
Industry: Utilized in the development of biotin-based sensors and bioconjugation techniques.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the biotin moiety with specific molecular targets such as biotin receptors or enzymes. The Fmoc group serves as a protecting group, ensuring that the amino group remains unreactive until the desired stage of the synthesis or application.
Molecular Targets and Pathways:
Biotin Receptors: The biotin moiety can bind to biotin receptors on cell surfaces, facilitating cellular uptake or signaling.
Enzymes: The compound can interact with enzymes that recognize biotin, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between the target compound and related Fmoc-protected lysine derivatives:
Key Observations :
- Biotin-PEG vs. Standard Protections: The target compound’s biotinamido-PEG chain distinguishes it from Boc- or Trt-protected analogs. This modification enables streptavidin binding (Kd ~10⁻¹⁵ M) and improves aqueous solubility, whereas Boc/Trt groups focus on temporary ε-amino protection .
- Synthetic Utility: The Pfp ester derivative (CAS 132990-14-8) facilitates rapid coupling in SPPS but lacks biotin’s diagnostic utility .
- Glycation Analogs : The fructose-conjugated lysine (CAS 1133875-59-8) models advanced glycation end products (AGEs) but lacks the biotin-PEG functionality .
Biochemical and Analytical Performance
- Cross-Reactivity: The biotin tag minimizes cross-reactivity in immunoassays compared to non-biotinylated lysine derivatives, which may exhibit nonspecific binding .
- Stability : The tetraoxa chain enhances resistance to oxidative degradation compared to Amadori adducts (e.g., fructoselysine), which degrade into carboxymethyllysine (CML) under physiological conditions .
- Cleavage Profiles : Unlike Trt-protected lysine (acid-labile), the target compound’s Fmoc group is base-labile, requiring distinct deprotection strategies .
Computational Similarity Assessment
Using Tanimoto coefficients (based on Morgan fingerprints):
- Low similarity (<0.3) with Boc- or Trt-protected lysines due to the biotin-PEG moiety.
- Moderate similarity (~0.5) with fructose-conjugated lysine, driven by the shared Fmoc and spacer elements .
Biological Activity
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[15-(biotinamido)-4,7,10,13-tetraoxa-pentadecanoyl]-L-lysine (often abbreviated as Fmoc-Lys(PEG(4)-Biotin)-OH) is a complex lysine derivative that incorporates a biotin moiety and a polyethylene glycol (PEG) spacer. This compound is of significant interest in biochemical research and drug development due to its unique structural features that enhance solubility and facilitate bioconjugation.
Chemical Structure and Properties
- Molecular Formula : C42H59N5O11S
- Molecular Weight : 842.01 g/mol
- CAS Number : 1334172-64-3
- Synonyms : Fmoc-Lys(PEG(4)-Biotin)-OH
The structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha amino group of lysine, which is commonly used in peptide synthesis to protect the amine during coupling reactions. The epsilon amino group is modified with a biotin moiety linked via a tetraoxa-pentadecanoyl chain, enhancing its utility for various biological applications.
The biological activity of Fmoc-Lys(PEG(4)-Biotin)-OH is largely attributed to its ability to facilitate the conjugation of proteins and peptides to biotin, which can then be utilized in various assays and therapeutic applications. Biotin's high affinity for streptavidin allows for effective targeting and detection in cellular systems.
Applications in Research
- Protein Labeling : The biotin component enables the labeling of proteins for detection and purification purposes.
- Drug Delivery Systems : The PEG spacer enhances solubility and reduces immunogenicity, making it suitable for drug delivery applications.
- Peptide Synthesis : The Fmoc group allows for selective deprotection during peptide synthesis, enabling the construction of complex peptide sequences.
Study 1: Bioconjugation Efficiency
In a study examining the efficiency of bioconjugation using Fmoc-Lys(PEG(4)-Biotin)-OH, researchers found that the incorporation of the biotin moiety significantly improved the yield of conjugated proteins compared to traditional methods without PEG spacers. This study highlighted the importance of PEG in enhancing solubility and stability during conjugation reactions.
Study 2: Drug Delivery Applications
Another study investigated the use of this compound in targeted drug delivery systems. The results indicated that formulations incorporating Fmoc-Lys(PEG(4)-Biotin)-OH exhibited prolonged circulation times in vivo due to reduced renal clearance, attributed to the hydrodynamic properties imparted by the PEG chain.
Comparative Analysis
| Property | Fmoc-Lys(PEG(4)-Biotin)-OH | Traditional Lysine Derivatives |
|---|---|---|
| Solubility | High | Moderate |
| Bioconjugation Efficiency | High | Low |
| Stability in Biological Systems | Enhanced | Variable |
| Immunogenicity | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
